

# Technical Guide: 3,5-Dibromopyridine-d3 for Research and Development

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## Compound of Interest

Compound Name: 3,5-Dibromopyridine-d3

Cat. No.: B580803

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the commercially available deuterated compound **3,5-Dibromopyridine-d3**. It includes a summary of suppliers, key quantitative data, and a detailed experimental protocol for a common synthetic application, the Suzuki-Miyaura cross-coupling reaction. This guide is intended to serve as a valuable resource for researchers utilizing this compound in areas such as medicinal chemistry, materials science, and mechanistic studies.

## Compound Overview and Commercial Availability

**3,5-Dibromopyridine-d3** (CAS No. 1219799-05-9) is a stable isotope-labeled version of 3,5-Dibromopyridine. The deuterium labeling at the 2, 4, and 6 positions of the pyridine ring makes it a valuable tool for various research applications. Its primary uses include serving as an internal standard in quantitative mass spectrometry, aiding in the elucidation of reaction mechanisms, and as a building block for synthesizing complex deuterated molecules for metabolic studies.

Several specialized chemical suppliers offer **3,5-Dibromopyridine-d3**. The following table summarizes the available quantitative data from prominent vendors.

## Table 1: Commercial Suppliers and Quantitative Data for 3,5-Dibromopyridine-d3

Supplier	Catalog Number	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Isotopic Enrichment	Available Quantities
LGC Standards (TRC)	TRC-D425474	1219799-05-9	C <sub>5</sub> D <sub>3</sub> Br <sub>2</sub> N	239.91	Not Specified	2.5 mg, 5 mg
CDN Isotopes	D-5737	1219799-05-9	C <sub>5</sub> D <sub>3</sub> Br <sub>2</sub> N	239.91	98 atom % D	0.1 g, 0.25 g

Note: Pricing and availability are subject to change. Please consult the supplier's website for the most current information.

## Experimental Protocol: Suzuki-Miyaura Cross-Coupling

While specific experimental protocols for **3,5-Dibromopyridine-d3** are not extensively published, it can be effectively utilized in cross-coupling reactions analogous to its non-deuterated counterpart. The deuterium labels serve as probes for mechanistic investigation without significantly altering the chemical reactivity.

The following is a representative protocol for a Suzuki-Miyaura cross-coupling reaction using 3,5-Dibromopyridine as a substrate.<sup>[1]</sup> This reaction is a powerful method for forming carbon-carbon bonds.

**Objective: To synthesize a 3,5-disubstituted pyridine derivative via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.**

### Materials:

- 3,5-Dibromopyridine (or **3,5-Dibromopyridine-d3**) (1.0 equiv)
- Arylboronic acid (2.4 equiv)
- Palladium(0) catalyst, e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh<sub>3</sub>)<sub>4</sub>] (0.02 equiv)

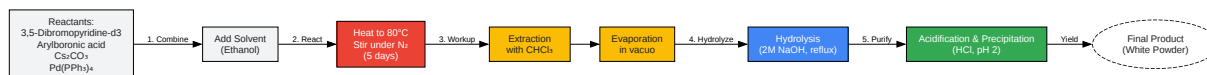
- Base, e.g., Cesium carbonate ( $\text{Cs}_2\text{CO}_3$ ) (4.24 equiv)
- Solvent, e.g., Ethanol ( $\text{EtOH}$ )
- Chloroform ( $\text{CHCl}_3$ ) for extraction
- 2M Sodium hydroxide ( $\text{NaOH}$ ) solution
- 38% Hydrochloric acid ( $\text{HCl}$ )

## Methodology:

- **Reaction Setup:** To a round-bottom flask, add 3,5-Dibromopyridine (4 mmol, 0.948 g), the desired arylboronic acid (9.6 mmol), Cesium carbonate (16.96 mmol, 5.53 g), and Tetrakis(triphenylphosphine)palladium(0) (8 mmol, 0.1 g).
- **Solvent Addition:** Add ethanol ( $60\text{ cm}^3$ ) to the flask.
- **Reaction Conditions:** Heat the mixture to  $80^\circ\text{C}$  and stir under a nitrogen ( $\text{N}_2$ ) atmosphere for 5 days. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- **Workup and Extraction:** After the reaction is complete, cool the mixture to room temperature. Extract the product with Chloroform ( $3 \times 100\text{ cm}^3$ ).
- **Solvent Removal:** Combine the organic layers and evaporate the solvent in vacuo.
- **Hydrolysis:** Reflux the resulting white product in a 2M  $\text{NaOH}$  solution overnight to hydrolyze any ester groups that may be present on the arylboronic acid.
- **Purification:** Filter the resulting solution. Acidify the filtrate to a pH of 2 with 38%  $\text{HCl}$ . The desired product will precipitate and can be collected as a white powder.

## Visualized Experimental Workflow

The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling protocol described above.



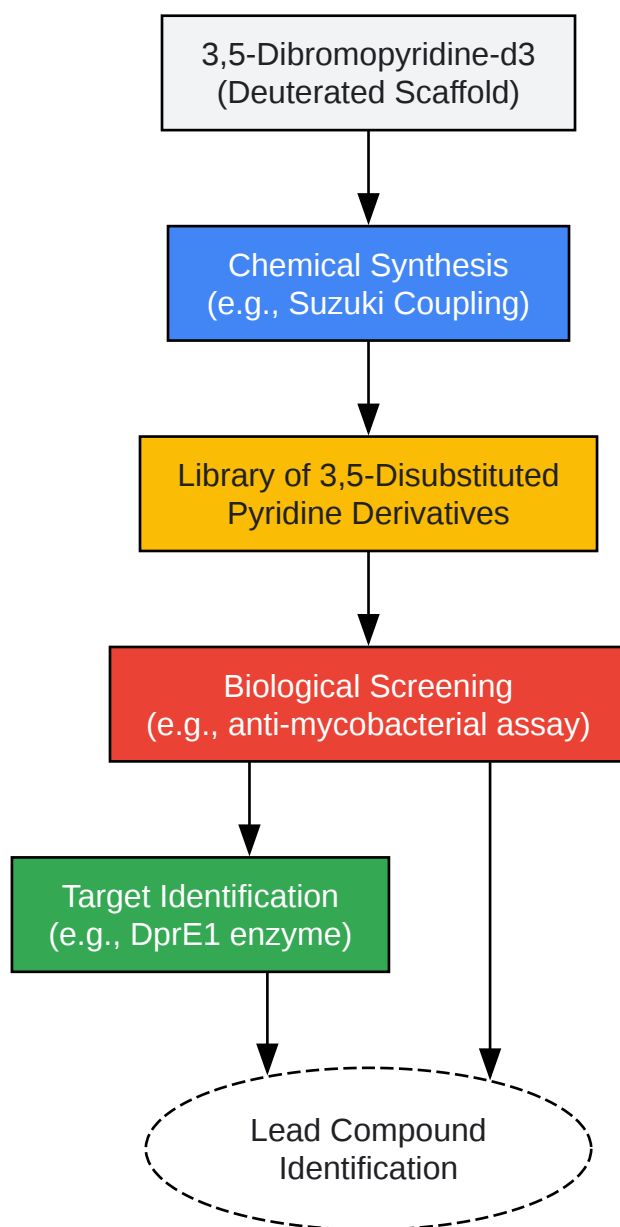
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Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.

## Signaling Pathways

**3,5-Dibromopyridine-d3** is a synthetic building block and is not directly involved in known biological signaling pathways. However, the derivatives synthesized from this precursor may be designed to interact with specific biological targets. For example, 3,5-disubstituted pyridine scaffolds are being investigated as potent agents against drug-resistant *Mycobacterium tuberculosis*. The core structure can be functionalized to create inhibitors for enzymes like DprE1, which is crucial for the synthesis of the mycobacterial cell wall.

The logical relationship for developing such inhibitors is outlined below.



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Caption: Logic for developing inhibitors from a pyridine scaffold.

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## References

- 1. rsc.org [rsc.org]
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